4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine
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Overview
Description
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications.
Preparation Methods
The synthesis of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves several steps. One common synthetic route includes the reaction of phenoxathiin-2-carbaldehyde with benzylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazin-3-amine derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs due to its potential pharmacological activities.
Medicine: Research has indicated its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of inflammatory pathways .
Comparison with Similar Compounds
4-Benzyl-6-(phenoxathiin-2-YL)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share the pyridazine core structure but differ in their substituents, leading to varied pharmacological activities
Properties
CAS No. |
667466-72-0 |
---|---|
Molecular Formula |
C23H17N3OS |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-benzyl-6-phenoxathiin-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C23H17N3OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H2,24,26) |
InChI Key |
RKLUTPYDALOCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN=C2N)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |
Origin of Product |
United States |
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